molecular formula C10H11ClF3N B1389060 5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride CAS No. 215788-34-4

5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride

Cat. No.: B1389060
CAS No.: 215788-34-4
M. Wt: 237.65 g/mol
InChI Key: ALVOQWQWCNJRBR-UHFFFAOYSA-N
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Description

5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride: is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a trifluoromethyl group attached to the tetrahydroisoquinoline core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride typically involves the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to ensure the selective introduction of the trifluoromethyl group.

    Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the tetrahydroisoquinoline core to more saturated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Saturated tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of the catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding Studies: It can be used to study the binding interactions with various biological receptors.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

  • 5-Methyl-1,2,3,4-Tetrahydroisoquinoline hydrochloride
  • 5-Chloro-1,2,3,4-Tetrahydroisoquinoline hydrochloride
  • 5-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride

Comparison:

  • Uniqueness: The presence of the trifluoromethyl group in 5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs.
  • Reactivity: The trifluoromethyl group can participate in unique chemical reactions that are not possible with other substituents, making this compound more versatile in synthetic applications.
  • Biological Activity: The trifluoromethyl group can enhance the compound’s binding affinity to biological targets, potentially leading to more potent biological effects.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9;/h1-3,14H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVOQWQWCNJRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662877
Record name 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215788-34-4
Record name 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride
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5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride

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